molecular formula C23H20O6 B2365167 Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate CAS No. 898447-89-7

Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate

Cat. No.: B2365167
CAS No.: 898447-89-7
M. Wt: 392.407
InChI Key: ONMSMHKYPFUKNF-UHFFFAOYSA-N
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Description

The compound Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate is a hybrid molecule featuring a coumarin (2-oxochromen) core substituted with a benzo[d]furan moiety at position 4, a methyl group at position 7, and a methylethyl ester-linked acetoxy group at position 6. The ester group ("methylethyl") is atypical; its configuration (methyl vs. ethyl ester) requires clarification via spectroscopic analysis (e.g., NMR or mass spectrometry) .

Properties

IUPAC Name

propan-2-yl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-13(2)27-23(25)12-26-19-10-16-17(11-22(24)29-20(16)8-14(19)3)21-9-15-6-4-5-7-18(15)28-21/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMSMHKYPFUKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)OC(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with chromone derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods might also include purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620547-56-0)

  • Molecular Formula : C₂₂H₂₂O₅
  • Molecular Weight : 366.4 g/mol
  • Key Differences :
    • Substituent at benzofuran position 2: A 4-tert-butylphenyl group replaces the benzo[d]furan-2-yl group in the target compound.
    • Impact :
  • The ester group here is a simple methyl ester, contrasting with the ambiguous "methylethyl" designation in the target compound.

N-(2-Aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (5a-k)

  • Synthetic Route: Reflux with mercaptoacetic acid and ZnCl₂ in DMF forms thiazolidinone derivatives .
  • Key Differences: Core Structure: These compounds retain the coumarin backbone but replace the benzofuran with thiazolidinone-carboxamide groups. Functional Groups: The acetoxy group is substituted with carboxamide linkages, reducing ester reactivity but enhancing hydrogen-bonding capacity.

Probe Molecule A18 ((E)-2-(2-(1H-Indol-3-yl)vinyl)-3-methyl-3λ⁴-benzo[d]thiazole iodide)

  • Key Feature : A benzothiazole-indole conjugate with a conjugated double bond for fluorescence detection .
  • Comparison :
    • Both A18 and the target compound utilize aromatic heterocycles (benzofuran/benzothiazole) for π-conjugation.
    • A18’s iodide counterion and vinyl linkage optimize it for circular dichroism (CD) studies, whereas the target compound’s ester and coumarin core may favor fluorescence quenching or solvatochromism.

Spectroscopic and Physicochemical Properties

NMR Analysis of Methylethyl Groups

  • Key Data: Methylethyl carbons in related compounds exhibit distinct ¹³C NMR shifts: 7.4 ppm: Assigned to 20-methylethyl in quinone derivatives . 13.1–13.9 ppm: Corresponds to 2- and 25-methylethyl groups, sensitive to structural isomerization (e.g., cis-trans shifts) .
  • Implication : The target compound’s ester group may show similar shifts, aiding structural validation.

Molecular Properties

Property Target Compound CAS 620547-56-0 Thiazolidinone Derivatives (5a-k)
Molecular Weight ~380–400 g/mol (estimated) 366.4 g/mol 450–500 g/mol (varies by substituent)
XLogP3 ~4.5–5.5 (estimated) 5.2 2.0–3.5 (hydrophilic carboxamide)
Hydrogen Bond Acceptors 6 5 8–10
Rotatable Bonds 7 6 4–5

Biological Activity

Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate is a complex organic compound that exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines elements of benzofuran and chromone derivatives. Its IUPAC name is propan-2-yl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate , with the molecular formula C23H20O6C_{23}H_{20}O_6 .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of various enzymes and receptors, influencing biochemical pathways crucial for cellular function.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer’s .
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially enhancing cognitive functions by increasing acetylcholine levels in the brain.

Biological Activity

The compound has been evaluated for its biological activity through various in vitro and in vivo studies. Notable findings include:

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which help in mitigating oxidative stress-related damage in cells.

Anticancer Potential

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown it can target cancer cell lines effectively, leading to reduced viability .

Data Tables

Biological ActivityMechanismReference
AChE InhibitionCompetitive inhibition leading to increased acetylcholine levels
Antioxidant ActivityScavenging free radicals, reducing oxidative stress
Anticancer ActivityInduction of apoptosis in cancer cell lines

Case Studies

  • Alzheimer's Disease Research :
    A study focused on the synthesis and evaluation of coumarin derivatives reported that this compound exhibited potent AChE inhibitory activity, with an IC50 value indicating strong potential for therapeutic use in Alzheimer's disease .
  • Antioxidant Studies :
    In a comparative study of various compounds, this compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant agent .

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